5-Amino-azepan-2-one dihydrochloride
Overview
Description
5-Amino-azepan-2-one dihydrochloride is a chemical compound with the CAS Number: 1909319-16-9 . It has a molecular weight of 201.1 . The compound is a white solid .
Synthesis Analysis
Azepane-based compounds, such as 5-Amino-azepan-2-one dihydrochloride, are synthesized using various methods including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play a significant role due to their different biological activities .Molecular Structure Analysis
The IUPAC name for this compound is 5-aminoazepan-2-one dihydrochloride . The InChI code is 1S/C6H12N2O.2ClH/c7-5-1-2-6 (9)8-4-3-5;;/h5H,1-4,7H2, (H,8,9);2*1H .Physical And Chemical Properties Analysis
5-Amino-azepan-2-one dihydrochloride is a white solid . The compound has a molecular weight of 201.1 .Safety And Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Azepane-based compounds, including 5-Amino-azepan-2-one dihydrochloride, continue to be of great interest due to their various biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
properties
IUPAC Name |
5-aminoazepan-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-5-1-2-6(9)8-4-3-5;;/h5H,1-4,7H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUHELZXIFMEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-azepan-2-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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